N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

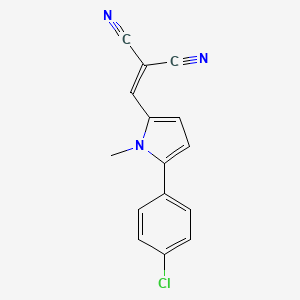

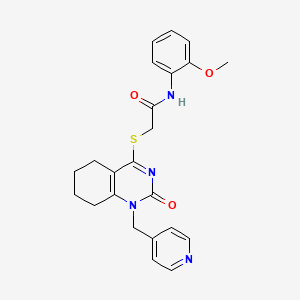

The molecular structure of “N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide” includes a benzothiazole ring attached to a benzamide group via a nitrogen atom. The benzamide group carries a trifluoromethyl (-CF3) substituent.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide” include a density of 1.4±0.1 g/cm3, a molar refractivity of 80.0±0.3 cm3, a polar surface area of 70 Å2, and a molar volume of 205.6±3.0 cm3 . It also has a surface tension of 60.2±3.0 dyne/cm and a polarizability of 31.7±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación

Antihyperglycemic Agents

A study by Nomura et al. (1999) explored benzamide derivatives, including those related to N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, for their potential as antidiabetic agents. They identified a compound, KRP-297, which emerged as a promising candidate for diabetes mellitus treatment due to its structure-activity relationship (Nomura et al., 1999).

Supramolecular Gelators

Yadav and Ballabh (2020) synthesized and characterized a new series of N-(thiazol-2-yl) benzamide derivatives, including compounds similar to N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, for their gelation behavior. They discovered that certain amides exhibited stable gelation behavior towards ethanol/water and methanol/water mixtures, highlighting their potential in materials science (Yadav & Ballabh, 2020).

Synthesis Methodologies

Saeed (2009) reported the microwave-assisted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which are structurally related to the compound . The study demonstrated a cleaner, more efficient, and faster method for synthesizing these compounds compared to traditional methods (Saeed, 2009).

Corrosion Inhibition

Hu et al. (2016) investigated two benzothiazole derivatives as corrosion inhibitors for carbon steel in HCl solutions. They found that these inhibitors offered higher stability and efficiency against steel corrosion than other benzothiazole family inhibitors, which could include compounds like N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (Hu et al., 2016).

Anticancer Evaluation

Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds, similar in structure to the target compound, showed significant anticancer activity against various cancer cell lines, indicating their potential in cancer research (Ravinaik et al., 2021).

Propiedades

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2OS/c1-9-4-2-7-12-13(9)20-15(23-12)21-14(22)10-5-3-6-11(8-10)16(17,18)19/h2-8H,1H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAQIJBZLZWHRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2391482.png)

![[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B2391483.png)

![4-methoxy-N-[2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2391486.png)

![1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2391493.png)